methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
CAS No.: 78420-23-2
Cat. No.: VC21084742
Molecular Formula: C27H25N3O5
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78420-23-2 |
---|---|
Molecular Formula | C27H25N3O5 |
Molecular Weight | 471.5 g/mol |
IUPAC Name | methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |
Standard InChI | InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1 |
Standard InChI Key | AACGMMSOMRBWNU-NMFWXREBSA-N |
Isomeric SMILES | COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES | COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES | COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is an organic compound characterized by three benzamide groups attached to a pent-4-enoate scaffold with specific stereochemistry. The compound possesses both a defined atom stereocenter (S-configuration) and a defined bond stereocenter (Z-configuration) . This stereochemical arrangement is crucial to its potential biological activities and chemical properties.
Chemical Nomenclature and Identification
The compound is identified through several standardized systems, with multiple recognized synonyms in scientific literature:
Identifier Type | Value |
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CAS Number | 78420-23-2 |
Primary Name | Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |
Synonyms | (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester; SCHEMBL13201931; Methyl (S)-2,4,5-tris(benzamido)pent-4-enoate |
PubChem CID | 7054802 |
InChIKey | AACGMMSOMRBWNU-NMFWXREBSA-N |
Table 1: Chemical identifiers for methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Physicochemical Properties
Fundamental Properties
The fundamental physical and chemical properties of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate provide insights into its behavior in various environments and its potential interactions with biological systems. These properties are essential for understanding its applications in medicinal chemistry and materials science.
Property | Value |
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Molecular Formula | C27H25N3O5 |
Molecular Weight | 471.5 g/mol |
Exact Mass | 471.17942091 Da |
Physical State | Solid (at standard conditions) |
XLogP3-AA | 3.4 |
Topological Polar Surface Area | 114 Ų |
Table 2: Fundamental physicochemical properties of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Structural Complexity and Bonding Characteristics
The compound exhibits considerable structural complexity, featuring multiple functional groups and stereochemical elements that contribute to its unique chemical profile and potential biological interactions.
Property | Value |
---|---|
Heavy Atom Count | 35 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 10 |
Defined Atom Stereocenter Count | 1 |
Defined Bond Stereocenter Count | 1 |
Complexity | 763 |
Table 3: Structural complexity parameters of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Synthetic Routes and Preparation
General Synthesis Approaches
The synthesis of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate typically involves the reaction of appropriate benzoyl derivatives with pent-4-enoic acid derivatives under controlled conditions. This process requires careful management of reaction parameters to ensure the correct stereochemical configuration at both the atom and bond stereocenters.
Reaction Conditions and Considerations
While specific reaction conditions vary depending on the synthetic approach, the preparation of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate generally requires:
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Selection of appropriate benzoyl derivatives as starting materials
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Controlled reaction environment to maintain stereochemical integrity
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Purification procedures to isolate the desired stereoisomer
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Verification of structural identity through spectroscopic techniques
The synthetic complexity of this compound reflects both its structural intricacy and the importance of stereochemical control during preparation.
Biological Activities and Applications
Medicinal Chemistry Applications
The structural characteristics of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate make it a promising candidate for medicinal chemistry applications. The compound holds potential in the development of new therapeutic agents based on its:
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Multiple hydrogen bonding sites that can interact with biological receptors
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Defined stereochemistry that may confer specific biological recognition
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Moderate lipophilicity (XLogP3-AA: 3.4) that balances membrane permeability with aqueous solubility
These properties collectively contribute to the compound's potential utility as a scaffold for drug discovery efforts .
Structure-Activity Relationships
Key Structural Features
The structure of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate contains several noteworthy features that likely contribute to its potential biological and material properties:
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Three benzamide groups that can participate in π-stacking interactions and hydrogen bonding
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A chiral center with S-configuration that creates three-dimensional spatial arrangement
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A Z-configured double bond that constrains the molecule's conformation
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A methyl ester group that provides a potential site for hydrolysis or further functionalization
These structural elements collectively determine the compound's spatial arrangement and intermolecular interaction potential .
Current Research Status and Future Directions
Research Landscape
Current research on methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate appears to be in developmental stages, with preliminary studies suggesting various potential applications. The compound's presence in chemical databases like PubChem indicates scientific interest, though published literature specifically focusing on this compound appears limited.
Future Research Opportunities
Based on the compound's structural features and preliminary findings, several promising research directions emerge:
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Further exploration of specific biological activities through targeted screening
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Investigation of structure-activity relationships through systematic modification of the core structure
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Development of improved synthetic routes to enhance accessibility and stereochemical control
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Exploration of materials applications leveraging the compound's self-assembly potential
These research avenues could significantly expand understanding of this compound and related structures .
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